
Maleimide-DOTA
Vue d'ensemble
Description
Maleimide-DOTA is a compound that combines the functionalities of maleimide and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Maleimide is known for its ability to react with thiol groups, forming stable thioether bonds, while DOTA is a well-known chelating agent used to bind metal ions, particularly gadolinium, for applications in magnetic resonance imaging (MRI). The combination of these two functionalities makes this compound a versatile compound in bioconjugation and imaging applications .
Applications De Recherche Scientifique
Maleimide-DOTA has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation reactions to attach various biomolecules.
Biology: Employed in the labeling of proteins and peptides for imaging and diagnostic purposes.
Medicine: Utilized in the development of targeted MRI contrast agents for non-invasive imaging of physiological processes
Industry: Applied in the functionalization of nanoparticles and dendrimers for drug delivery and theranostic applications
Mécanisme D'action
Target of Action
Maleimide-DOTA, also known as Maleimido-mono-amide-DOTA, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached. These antibodies are designed to target specific antigens on the surface of cancer cells .
Mode of Action
This compound acts as a linker molecule in ADCs . It connects the antibody to the cytotoxic drug . The Maleimide group in the molecule reacts with a thiol group in the antibody, forming a stable bond . This allows the cytotoxic drug to be delivered directly to the cancer cells, reducing the impact on healthy cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to the targeted delivery of cytotoxic drugs in ADCs . The ADC, with the help of the this compound linker, binds to the specific antigen on the cancer cell. Upon internalization by the cell, the cytotoxic drug is released, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC influence the bioavailability of the cytotoxic drug .
Result of Action
The result of this compound’s action is the targeted delivery of cytotoxic drugs to cancer cells . By linking the drug to an antibody that specifically recognizes cancer cells, the impact on healthy cells is minimized . This targeted approach can lead to more effective treatment outcomes with fewer side effects .
Action Environment
The action environment can influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other biological molecules can affect the stability of the this compound linker and the ADC . Research is ongoing to develop linkers that are stable under a wide range of conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Maleimide-DOTA typically involves the conjugation of maleimide to DOTA through a series of chemical reactions. One common method is the reaction of maleimide with a thiol-functionalized DOTA derivative. This reaction is usually carried out in a neutral aqueous solution, resulting in the formation of a stable thioether bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of maleimide and DOTA derivatives, followed by their conjugation under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Maleimide-DOTA undergoes several types of chemical reactions, primarily involving the maleimide moiety. These reactions include:
Thiol-Maleimide Reaction: This is the most common reaction, where maleimide reacts with thiol groups to form stable thioether bonds
Hydrolysis: Under basic conditions, the maleimide group can undergo hydrolysis, leading to the formation of maleamic acid.
Common Reagents and Conditions:
Thiol-Maleimide Reaction: This reaction typically occurs in a neutral to slightly basic aqueous solution (pH 6.5-7.5) and does not require a catalyst
Hydrolysis: This reaction occurs under basic conditions and can be monitored using techniques such as mass spectrometry and HPLC.
Major Products Formed:
Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate
Hydrolysis: The major product is maleamic acid.
Comparaison Avec Des Composés Similaires
Maleimide-DOTA can be compared with other similar compounds, such as:
Maleimide-NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar to DOTA, NOTA is a chelating agent used in imaging applications.
Maleimide-PEG (polyethylene glycol): Used as a linker in bioconjugation, but lacks the chelating properties of DOTA.
Maleimide-Triazine Dendrimer: A dendrimer functionalized with maleimide groups and a DOTA core, used in theranostic applications.
This compound stands out due to its dual functionality, combining the bioconjugation capabilities of maleimide with the chelating properties of DOTA, making it a unique and versatile compound in various scientific and medical fields .
Activité Biologique
Maleimide-DOTA (DOTA-Mal) is a bifunctional chelator that has gained attention in the field of bioconjugation and radiolabeling due to its ability to react specifically with sulfhydryl groups in biomolecules. This property makes it particularly useful for the site-specific labeling of proteins and peptides, which is crucial in applications such as targeted imaging and therapy. The compound's structure allows for efficient conjugation with various biomolecules, enhancing their utility in medical diagnostics and therapeutics.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, such as Gallium-68 (Ga) and Indium-111 (In). The reaction between this compound and sulfhydryl groups on biomolecules leads to the formation of stable thioether bonds, facilitating the attachment of radionuclides without compromising the bioactivity of the conjugated biomolecule. This specificity is critical for maintaining the functional integrity of therapeutic agents or imaging probes.
Radiolabeling Efficiency
Research has demonstrated that this compound can achieve high labeling efficiencies when conjugated to proteins. For instance, studies indicated that conjugation efficiencies could reach up to 93% when using a 1:1 molar ratio of this compound to protein . The resulting radioconjugates exhibit preserved binding affinities for their target receptors, which is essential for effective imaging and therapeutic applications.
Biodistribution Studies
Biodistribution studies in animal models have shown that radiolabeled compounds using this compound exhibit favorable pharmacokinetics. For example, in studies involving tumor-bearing mice, the uptake of Ga-DOTA-RGD in tumors was significantly higher compared to other tissues, indicating targeted delivery capabilities. At 1 hour post-injection, tumor uptake was recorded at 4.31 ± 0.93% ID/g, increasing to 8.30 ± 0.92% ID/g at 3 hours . This selective accumulation in tumors suggests potential applications in cancer imaging and therapy.
Comparative Analysis of Radiolabeled Compounds
Compound | Tumor Uptake at 1h (ID/g) | Tumor Uptake at 3h (ID/g) | Blocking Effect (%) |
---|---|---|---|
Ga-DOTA-RGD | 4.31 ± 0.93 | 8.30 ± 0.92 | Significant reduction when blocked with HS-RGD |
Ga-DOTA-FA | 5.62 ± 1.58 | 13.36 ± 2.86 | Significant reduction when blocked with folate |
The data indicates that both Ga-DOTA-RGD and Ga-DOTA-FA are effective in targeting specific tumors, with Ga-DOTA-FA showing a higher uptake at later time points .
Case Study: Targeting HER2 Positive Tumors
In a study involving HER2-expressing xenografts, this compound was utilized to label Affibody molecules targeting the HER2 receptor. The labeled constructs demonstrated specific binding capabilities comparable to their non-labeled counterparts while exhibiting reduced liver uptake, which enhances their potential for clinical applications . The study highlighted the importance of site-specific labeling in reducing off-target effects and improving therapeutic efficacy.
Case Study: Peptide Imaging
A recent investigation into peptide-based imaging utilized this compound for conjugating peptides that target specific receptors on cancer cells. The results showed that these conjugates not only maintained their biological activity but also provided enhanced imaging contrast due to their targeted accumulation in tumor tissues . This underscores the versatility of this compound in developing novel imaging agents.
Propriétés
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O9/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTDIWAXETZSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006711-90-5 | |
Record name | Matraxetan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006711905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MATRAXETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVM7E8Z3VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Maleimide-DOTA highlighted in these research papers?
A1: The research papers consistently demonstrate the utility of this compound as a bifunctional chelating agent. [, , , , , ] It facilitates the attachment of radiometals, like ¹¹¹Indium (¹¹¹In) or Gadolinium (Gd(III)), to proteins and peptides for in vivo imaging and biodistribution studies.
Q2: Can you provide a specific example of how this compound has been used in research?
A2: In a study exploring Shiga toxin B-subunit as a potential drug delivery vehicle, this compound enabled the site-specific labeling of the B-subunit variant with ¹¹¹In. [] This labeling strategy allowed researchers to track the biodistribution of the modified toxin in mice, revealing accumulation in the kidneys, lungs, and importantly, tumor tissues.
Q3: How does the structure of this compound contribute to its function?
A3: this compound consists of two key components: * DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): This acts as a chelating agent, effectively binding to metal ions like ¹¹¹In and Gd(III). [, , , ]* Maleimide: This group reacts specifically with thiol groups, commonly found on cysteine residues within proteins. [, , ]
Q4: Are there any challenges or limitations associated with using this compound?
A4: One study revealed that the presence of a hexahistidine (His₆) tag on a DARPin (Designed Ankyrin Repeat Protein) construct, alongside the this compound, led to increased non-target specific uptake in vivo. [] This highlights the importance of considering the overall protein structure and potential interactions when utilizing this compound for bioconjugation.
Q5: What types of analytical techniques are used to characterize this compound conjugates?
A5: Researchers employ a range of methods to analyze this compound conjugates, including:* Mass spectrometry (LC/MS): This technique determines the chelator/antibody ratio (CAR) and analyzes the distribution of different conjugate species. []* Electron paramagnetic resonance (EPR) spectroscopy: This method, in conjunction with Gd(III)-labeled this compound, helps probe protein conformations and measure distances between labeled sites. [, , ]* Isoelectric focusing (IEF) and SDS-PAGE: These techniques assess the impact of this compound conjugation on the charge and size of the target protein. []
Q6: What future research directions involving this compound seem promising based on the provided papers?
A6: The research highlights the potential of this compound in the development of targeted imaging agents and drug delivery systems. Further exploration of this compound conjugated proteins and peptides, particularly in the context of cancer treatment and diagnosis, appears promising. [, , ] Additionally, optimizing the design of this compound conjugates to minimize non-specific binding and enhance target specificity is crucial for advancing their clinical application. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.